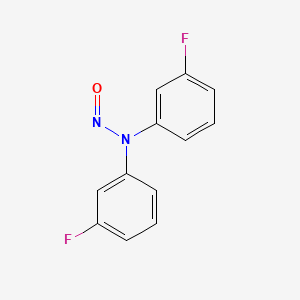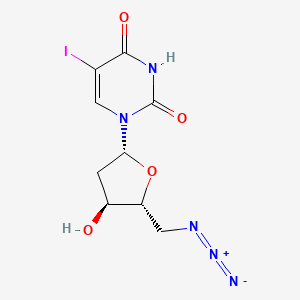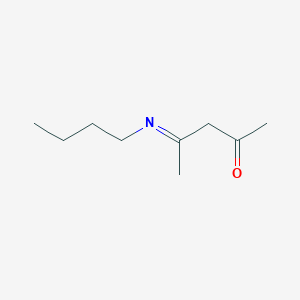
(4E)-4-(Butylimino)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-(Butylimino)pentan-2-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(Butylimino)pentan-2-one can be achieved through the condensation reaction between a ketone and a primary amine. One common method involves the reaction of pentan-2-one with butylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(Butylimino)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of butylamine and pentan-2-one.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-(Butylimino)pentan-2-one involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds or the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-(Ethylimino)pentan-2-one: Similar structure but with an ethyl group instead of a butyl group.
(4E)-4-(Methylimino)pentan-2-one: Contains a methyl group instead of a butyl group.
(4E)-4-(Phenylimino)pentan-2-one: Features a phenyl group in place of the butyl group.
Uniqueness
(4E)-4-(Butylimino)pentan-2-one is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The length and branching of the butyl group can affect the compound’s solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
58308-12-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-butyliminopentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h4-7H2,1-3H3 |
InChI Key |
WIJGAANQYLMUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)
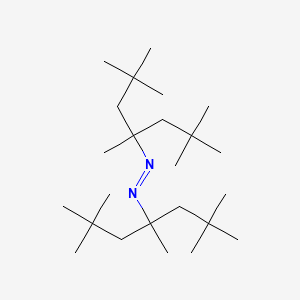

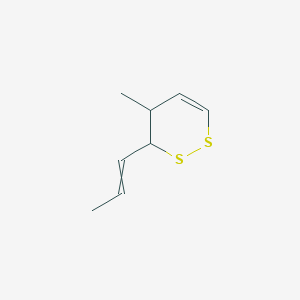

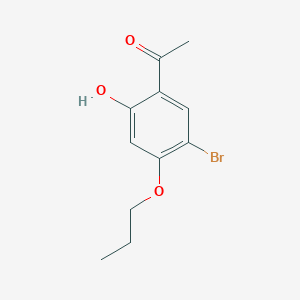

![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
